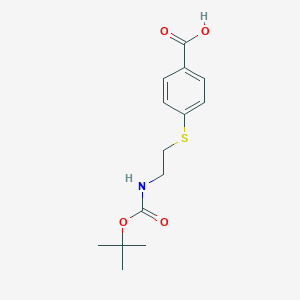

4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid

Descripción

4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a thioether-linked ethyl chain bearing a Boc-protected amine. The Boc group serves as a temporary protective moiety for the amine, enabling selective reactivity in multi-step syntheses. This compound is primarily utilized as an intermediate in pharmaceutical research, particularly for developing enzyme inhibitors or receptor-targeted agents .

Propiedades

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-8-9-20-11-6-4-10(5-7-11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHYHHRGXGHLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

This method involves the alkylation of 4-mercaptobenzoic acid (CAS 1074-36-8) with Boc-protected aminoethyl bromide. The thiol group of 4-mercaptobenzoic acid acts as a nucleophile, displacing the bromide in an SN2 mechanism under basic conditions.

Typical Procedure

-

Synthesis of Boc-Aminoethyl Bromide :

Boc-ethanolamine (1.0 equiv) is treated with phosphorus tribromide (PBr₃, 1.2 equiv) in anhydrous dichloromethane at 0°C. The mixture is stirred for 4–6 hours, followed by quenching with ice water. The product is extracted, dried, and concentrated. -

Alkylation of 4-Mercaptobenzoic Acid :

-

4-Mercaptobenzoic acid (1.0 equiv) and Boc-aminoethyl bromide (1.1 equiv) are dissolved in dry DMF.

-

DBU (1.5 equiv) is added to deprotonate the thiol, forming the reactive thiolate.

-

The reaction is stirred at 25°C for 12–24 hours.

-

Work-up involves dilution with ethyl acetate, washing with 5% citric acid and brine, and drying over Na₂SO₄.

-

Purification and Yield

-

Column Chromatography : Silica gel (hexane/ethyl acetate, 3:1 → 1:1 gradient) yields the product as a white solid.

Characterization Data

-

¹H NMR (600 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (s, 1H, NH), 3.44 (t, J = 6.6 Hz, 2H, SCH₂), 3.12 (q, J = 6.0 Hz, 2H, NHCH₂), 1.42 (s, 9H, Boc-CH₃).

-

IR (KBr) : 2975 (C-H), 1730 (C=O, Boc), 1680 (C=O, acid), 1245 cm⁻¹ (C-S).

SNAr Reaction Using Mesylated Benzoic Acid and Boc-Cysteamine

Activation and Coupling Strategy

This route employs a nucleophilic aromatic substitution (SNAr) between a mesylated benzoic acid derivative and Boc-cysteamine (2-((tert-butoxycarbonyl)amino)ethanethiol).

Procedure

-

Mesylation of 4-Hydroxybenzoic Acid :

-

SNAr with Boc-Cysteamine :

Work-Up and Yield

-

Purification : Recrystallization from methanol/water (1:1) affords the product.

Analytical Data

-

¹³C NMR (150 MHz, DMSO-d₆): δ 167.8 (COOH), 156.2 (Boc C=O), 134.5 (Ar-C), 79.8 (Boc C), 35.6 (SCH₂), 28.3 (Boc CH₃).

-

HRMS (ESI) : m/z calcd for C₁₄H₁₉NO₄S [M+H]⁺: 308.1053; found: 308.1056.

Comparative Analysis of Methods

| Parameter | Method 1 (Alkylation) | Method 2 (SNAr) |

|---|---|---|

| Starting Material Cost | Low (commercial) | Moderate |

| Reaction Time | 12–24 hours | 8–12 hours |

| Yield | 72–85% | 65–78% |

| Byproducts | Minimal | Mesyl waste |

| Purification Complexity | Column chromatography | Recrystallization |

Method 1 is favored for scalability due to readily available starting materials, while Method 2 offers regioselectivity for complex substrates.

Applications and Derivatives

The compound serves as a key intermediate in:

Análisis De Reacciones Químicas

Types of Reactions

4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Deprotected amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and selectivity.

Key Applications:

- Prodrug Development: The tert-butoxycarbonyl (Boc) group serves as a protective group that can be easily removed in biological systems, making it useful for prodrug strategies where controlled release of active drugs is desired.

Bioconjugation

This compound can be employed in bioconjugation techniques where it is linked to biomolecules such as peptides or proteins. The thioether moiety provides a reactive site for conjugation reactions, facilitating the development of targeted drug delivery systems.

Case Studies:

- Targeted Delivery Systems: Research has shown that conjugating drugs to this compound can improve their pharmacokinetic profiles and reduce off-target effects. For instance, studies demonstrated enhanced accumulation of drug conjugates in tumor tissues compared to free drugs.

Synthesis of Peptide Derivatives

This compound is also significant in peptide synthesis. The Boc group allows for the selective protection of amino groups during peptide coupling reactions.

Synthesis Example:

The compound has been used to synthesize various peptide derivatives that exhibit specific biological activities, such as antimicrobial or anticancer properties.

Mecanismo De Acción

The mechanism of action of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid involves its ability to interact with various molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in hydrogen bonding and electrostatic interactions with biological targets. The thioether linkage provides stability and resistance to metabolic degradation, enhancing the compound’s efficacy in biological systems .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Linkage Type: The thioether in the target compound may confer greater resistance to oxidative degradation compared to the ethyl linker in 7h . However, ether-linked analogs (e.g., 7h) exhibit simpler synthesis routes, as thioether formation often requires controlled sulfur nucleophile conditions .

Functional Group Reactivity: Carboxylic acid derivatives (e.g., target compound, 7h, A12) enable conjugation via amidation or esterification, whereas methyl esters (9.3, ) are typically intermediates for further functionalization .

Physicochemical Properties :

- Lipophilicity : Methyl esters (9.3, ) exhibit higher logP values than carboxylic acids, impacting membrane permeability .

- Solubility : Carboxylic acid derivatives (target compound, 7h) are more water-soluble at physiological pH due to ionization, whereas esters require metabolic hydrolysis for activation .

Synthetic Utility: The Boc group in all analogs facilitates selective deprotection under mild acidic conditions (e.g., TFA), enabling sequential functionalization . Thioether-containing compounds (target, A12) may require specialized thiol-alkylation or Mitsunobu conditions, complicating synthesis compared to ethers .

Actividad Biológica

4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid (Boc-AETBA) is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Boc-AETBA is characterized by its molecular formula and a molecular weight of approximately 297.37 g/mol. It features a benzoic acid backbone with a tert-butoxycarbonyl (Boc) protected aminoethylthio group, which enhances its stability and reactivity in biological systems .

The biological activity of Boc-AETBA primarily stems from its ability to interact with various molecular targets through its functional groups. The Boc group can be deprotected to reveal a free amine, allowing it to participate in hydrogen bonding and electrostatic interactions with biological targets. The thioether linkage is particularly significant, as it provides stability against metabolic degradation, thereby enhancing the compound's efficacy in biological applications.

Enzyme Interactions

Research indicates that Boc-AETBA can influence enzyme mechanisms and protein-ligand interactions. It has been studied for its role in promoting the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and have implications in aging and various diseases .

Cytotoxicity and Cell Viability

In vitro studies have demonstrated that Boc-AETBA exhibits low cytotoxicity across different cell lines, including normal human foreskin fibroblasts and cancer cell lines such as Hep-G2 and A2058. At concentrations up to 10 μg/mL, it did not significantly inhibit cell growth, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

- Protein Degradation Pathways : A study investigated the effects of Boc-AETBA on human foreskin fibroblasts, revealing that it enhanced proteasomal chymotrypsin-like activity significantly without cytotoxic effects. This suggests its potential as a modulator for proteostasis networks, especially in aging-related contexts .

- Comparative Analysis with Other Compounds : In comparative studies, Boc-AETBA was evaluated alongside other benzoic acid derivatives. While some derivatives showed potent interactions with enzymes like cathepsins B and L, Boc-AETBA's unique thioether structure provided distinct advantages in stability and reactivity compared to analogs lacking this feature .

Research Applications

Boc-AETBA has several promising applications:

- Pharmaceutical Development : Its properties make it a suitable candidate for drug delivery systems and as a building block for prodrugs.

- Biochemical Research : It serves as an important intermediate in organic synthesis, particularly in developing complex pharmaceutical compounds.

- Enzyme Studies : The compound's ability to form stable complexes makes it valuable for studying enzyme mechanisms and protein interactions .

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic steps and characterization methods for 4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid?

The synthesis typically begins with 4-(2-aminoethyl)benzoic acid hydrochloride. The Boc (tert-butoxycarbonyl) group is introduced via reaction with Boc-anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base like NaOH. The thioether linkage is formed through nucleophilic substitution or thiol-ene chemistry. Purification involves crystallization or chromatography, followed by characterization using H NMR (e.g., δ 7.97 ppm for aromatic protons, δ 1.43 ppm for Boc methyl groups) and LC-MS (observed [M-H] at m/z 264.10). Yield optimization (~89%) is achieved by controlling reaction time and stoichiometry .

Q. How does the Boc group enhance the compound’s utility in multi-step organic synthesis?

The Boc group protects the amine functionality during subsequent reactions, preventing unwanted side reactions. For example, in peptide synthesis, the Boc group is stable under basic conditions but can be selectively removed under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine for coupling. This orthogonal protection strategy enables sequential functionalization of the molecule .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- H NMR : Identifies protons on the aromatic ring (δ 7.34–7.97 ppm), Boc methyl groups (δ 1.43 ppm), and ethylene linkages (δ 2.85–3.30 ppm).

- LC-MS : Confirms molecular weight via [M-H] ion at m/z 264.10.

- HPLC : Validates purity (>95%) with retention time (e.g., t = 9.064 min under specific conditions) .

Advanced Research Questions

Q. How does the Boc group affect the compound’s stability and reactivity under varying pH conditions?

The Boc group is labile under acidic conditions (e.g., pH <3), undergoing cleavage to release CO and tert-butanol, leaving a reactive amine. This pH sensitivity allows controlled deprotection in biological or synthetic contexts. Stability studies using TGA/DSC show decomposition above 150°C, making it unsuitable for high-temperature reactions without protection .

Q. What mechanistic insights explain the compound’s role in enzyme inhibition or receptor binding?

The Boc group modulates steric and electronic interactions with target proteins. For instance, in adenosine receptor studies, the thioether linkage enables covalent binding to cysteine residues, while the Boc group prevents premature amine protonation, enhancing membrane permeability. Competitive binding assays (e.g., IC measurements) and molecular docking simulations are used to validate interactions .

Q. How can this compound be integrated into covalent molecular probes for biological studies?

The thioether group acts as a covalent warhead, forming stable bonds with nucleophilic residues (e.g., cysteine) in enzymes. Strategies include:

Q. What are the challenges in optimizing synthetic yield while minimizing side products?

Common issues include:

- Thiol Oxidation : Use inert atmospheres (N/Ar) and reducing agents (e.g., TCEP) to prevent disulfide formation.

- Boc Hydrolysis : Maintain neutral to slightly basic conditions during synthesis. Process optimization via automated flow reactors improves reproducibility and yield (>85%) by precise control of temperature and reagent addition rates .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

| Parameter | Condition/Value | Reference |

|---|---|---|

| Starting Material | 4-(2-Aminoethyl)benzoic acid hydrochloride | |

| Boc Protection Reagent | Di-tert-butyl dicarbonate | |

| Reaction Solvent | Water/THF | |

| Purification Method | Crystallization (MeOH) | |

| Yield | 89% |

Table 2: Stability of Boc Group Under Different Conditions

| Condition | Outcome | Reference |

|---|---|---|

| pH 2.0 (HCl) | Complete deprotection in 1 hr | |

| pH 7.4 (Buffer) | Stable for >24 hrs | |

| 100°C in DMF | Partial decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.